molecular formula C19H18N4OS B2712452 1-(2-((1H-indol-3-yl)thio)ethyl)-3-(1H-indol-3-yl)urea CAS No. 899989-85-6

1-(2-((1H-indol-3-yl)thio)ethyl)-3-(1H-indol-3-yl)urea

Cat. No.: B2712452
CAS No.: 899989-85-6
M. Wt: 350.44
InChI Key: YUMKRDUTNQOKCA-UHFFFAOYSA-N
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Description

1-(2-((1H-indol-3-yl)thio)ethyl)-3-(1H-indol-3-yl)urea is a useful research compound. Its molecular formula is C19H18N4OS and its molecular weight is 350.44. The purity is usually 95%.
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Scientific Research Applications

Acetylcholinesterase Inhibitors

  • Study: Flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas as novel acetylcholinesterase inhibitors. Synthesis and biochemical evaluation (Vidaluc et al., 1995).
  • Application: This research focused on synthesizing and evaluating a series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas for their potential as antiacetylcholinesterase agents, with the aim of treating conditions like Alzheimer's disease.

Synthesis Methodologies

  • Study: Simple and Efficient Method for the Synthesis of 1-((Aryl)(2-oxoindolin-3-yl-)methyl)urea and 1-((Aryl)(2-oxoindolin-3-yl-)methyl)thiourea Derivatives (Yan et al., 2014).
  • Application: This study presents a straightforward method for preparing derivatives of 1-((aryl)(2-oxoindolin-3-yl)methyl)urea, potentially applicable in the synthesis of a wide range of chemical compounds.

Crystal Structure and Biological Activity

  • Study: N 2-[1-(2-Hydroxyphenyl)ethylidene]-N 2′-(1H-indol-3-ylmethylene)carbonic dihydrazide (Saharin et al., 2008).
  • Application: This research examined the crystal structure of a compound similar to 1-(2-((1H-indol-3-yl)thio)ethyl)-3-(1H-indol-3-yl)urea, contributing to understanding its potential biological activities.

Enantiomer Separations in Chromatography

  • Study: Direct enantiomer separations by high-performance liquid chromatography with chiral urea derivatives as stationary phases (Ǒi et al., 1995).
  • Application: Investigating the use of urea derivatives, including those structurally related to this compound, in the specific separation of enantiomers in chromatographic processes.

Antitumor Activities

  • Study: Synthesis, Crystal Structure, Antitumor Activities and Docking Study of 1-(2-(1H-Indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea (Hu et al., 2018).
  • Application: Examining the antitumor activities of a compound structurally related to this compound, providing insights into its potential use in cancer treatment.

Properties

IUPAC Name

1-(1H-indol-3-yl)-3-[2-(1H-indol-3-ylsulfanyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4OS/c24-19(23-17-11-21-15-7-3-1-5-13(15)17)20-9-10-25-18-12-22-16-8-4-2-6-14(16)18/h1-8,11-12,21-22H,9-10H2,(H2,20,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUMKRDUTNQOKCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)NC(=O)NCCSC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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